Nortriptyline

Pharmacology Monoamine Transporter Receptor Binding

Nortriptyline (CAS 72-69-5) is a secondary amine TCA that selectively inhibits the norepinephrine transporter (NET) with >10-fold selectivity over SERT, delivering a cleaner noradrenergic signal than amitriptyline or imipramine. Its near-exclusive dependence on the polymorphic CYP2D6 enzyme and well‑characterized therapeutic window (50–150 ng/mL) make it the definitive tool for dissecting NET‑specific pathways, pharmacogenomic dosing models, and TDM assay validation. A documented safety advantage in elderly and cardiovascular‑risk populations further supports translational studies. Secure high‑purity nortriptyline to guarantee mechanistic precision and reproducible results.

Molecular Formula C19H21N
Molecular Weight 263.4 g/mol
CAS No. 72-69-5
Cat. No. B1679971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNortriptyline
CAS72-69-5
SynonymsAllegron
Apo Nortriptyline
Apo-Nortriptyline
Aventyl
Desitriptyline
Desmethylamitriptylin
Gen Nortriptyline
Gen-Nortriptyline
Hydrochloride, Nortriptyline
Norfenazin
Nortrilen
Nortriptyline
Nortriptyline Hydrochloride
Novo Nortriptyline
Novo-Nortriptyline
Nu Nortriptyline
Nu-Nortriptyline
Pamelor
Paxtibi
PMS Nortriptyline
PMS-Nortriptyline
ratio Nortriptyline
ratio-Nortriptyline
Molecular FormulaC19H21N
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESCNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31
InChIInChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-11,20H,6,12-14H2,1H3
InChIKeyPHVGLTMQBUFIQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility8.74e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nortriptyline 72-69-5 for Scientific Research: Chemical Identity and Core Pharmacology


Nortriptyline (CAS 72-69-5) is a secondary amine tricyclic antidepressant (TCA) and the active N-demethylated metabolite of amitriptyline [1]. As a small molecule with the formula C19H21N and a molecular weight of 263.38 g/mol [2], it primarily functions as an inhibitor of monoamine reuptake. However, its pharmacological profile is defined by a key differentiator: it is a more potent inhibitor of the norepinephrine transporter (NET) than of the serotonin transporter (SERT) [3]. This selectivity profile, in contrast to its parent compound amitriptyline, which inhibits both transporters equally [4], forms the basis for its distinct clinical and experimental applications.

Why Not All TCAs Are Interchangeable: The Case for Specifying Nortriptyline 72-69-5


Within the class of tricyclic antidepressants, secondary amines (like nortriptyline and desipramine) and tertiary amines (like amitriptyline and imipramine) possess distinct receptor affinity profiles, metabolic pathways, and side-effect burdens [1]. Generic substitution at the class level overlooks these critical differences. For instance, substituting nortriptyline for amitriptyline would introduce a compound with significantly higher affinity for muscarinic, histaminergic (H1), and alpha-1 adrenergic receptors, leading to a markedly different adverse event profile [2]. Furthermore, nortriptyline's metabolism is highly dependent on the polymorphic CYP2D6 enzyme, a characteristic not shared to the same degree by all TCAs, which has direct implications for dosing and therapeutic drug monitoring strategies [3]. Therefore, for precise scientific inquiry or industrial application where a specific mechanism, side-effect profile, or predictable pharmacokinetic response is required, the exact compound must be specified.

Nortriptyline 72-69-5: Head-to-Head Evidence for Differentiated Selection


Transporter Selectivity: Quantifying Nortriptyline's Preference for NET over SERT Compared to Amitriptyline

Nortriptyline demonstrates a clear and quantifiable selectivity for inhibiting the norepinephrine transporter (NET) over the serotonin transporter (SERT). This is in direct contrast to its parent compound, amitriptyline, which acts as a balanced reuptake inhibitor of both [1]. Binding affinity (Ki) data from human cloned receptors quantifies this difference: Nortriptyline has a Ki of 1.8-21 nM for NET and 15-280 nM for SERT, resulting in a SERT/NET ratio of >10 [2]. In contrast, amitriptyline's Ki values are 19-102 nM for NET and 2.8-36 nM for SERT, with a SERT/NET ratio of approximately 1:1.5, indicating balanced inhibition [2].

Pharmacology Monoamine Transporter Receptor Binding

Clinical Efficacy: Superior Early Response in Depression vs. Amitriptyline

In a direct, randomized, double-blind clinical trial comparing nortriptyline and amitriptyline in hospitalized patients with unipolar depression, nortriptyline demonstrated a significantly faster onset of action [1]. After just one week of treatment, patients receiving nortriptyline achieved a 55% mean reduction in their Hamilton Depression Rating Scale (HAM-D) score, compared to a 25% reduction for those receiving amitriptyline [1]. By week 4, both drugs were effective, but the early advantage for nortriptyline is a quantifiable differentiator.

Psychiatry Depression Clinical Trial

Adverse Event Risk: Lower Fall Risk in the Elderly vs. Paroxetine

In a retrospective cohort study of an older adult population (Southern California), the risk of serious adverse drug events was compared between nortriptyline and several alternative antidepressants, including the SSRI paroxetine [1]. The study found that the adjusted Hazard Ratio (aHR) for falls was significantly lower for nortriptyline compared to paroxetine (aHR 1.48 for paroxetine versus nortriptyline, with nortriptyline as the reference) [1]. This indicates a 48% higher risk of falls associated with paroxetine use relative to nortriptyline in this vulnerable population.

Geriatrics Pharmacovigilance Safety

Therapeutic Drug Monitoring: The 'Therapeutic Window' as a Unique Management Feature

Nortriptyline is unique among many antidepressants in possessing a well-defined therapeutic window, where plasma concentrations both below and above this range are associated with poorer clinical response [1]. This 'inverted U-shaped' relationship between plasma level and efficacy is a classic feature of nortriptyline, making it an ideal compound for studies on therapeutic drug monitoring (TDM) [1]. The established therapeutic range is 50-150 ng/mL . This property is not universally observed among other TCAs, such as amitriptyline, where a linear relationship between plasma level and response is more common [2].

Clinical Pharmacology Therapeutic Drug Monitoring Personalized Medicine

Optimal Research and Industrial Use Cases for Nortriptyline 72-69-5


Investigating Selective Norepinephrine Reuptake Inhibition (NRI) Mechanisms

Researchers aiming to dissect the specific downstream effects of norepinephrine transporter (NET) inhibition, as opposed to dual serotonin-norepinephrine reuptake inhibition, should select nortriptyline as a tool compound. Its NET/SERT ratio of >10 [1] provides a more selective NRI signal compared to amitriptyline or imipramine. This allows for cleaner experimental designs when studying the role of the noradrenergic system in behavior, neuroplasticity, or pain pathways.

Modeling Pharmacogenomic (PGx) Variability in Drug Metabolism

Due to its near-exclusive dependence on the highly polymorphic CYP2D6 enzyme for primary metabolism [1], nortriptyline is an excellent model substrate for studying the impact of CYP2D6 genotype on drug clearance and clinical outcomes. Its well-characterized pharmacokinetic profile, combined with CPIC guidelines for genotype-based dosing [1], makes it invaluable for research into precision medicine, pharmacogenomic diagnostics, and the development of algorithms to predict individual drug response.

Conducting Studies on Therapeutic Drug Monitoring (TDM) and Dose Optimization

Nortriptyline's classic and well-defined therapeutic window (50-150 ng/mL) [1] makes it the compound of choice for research focused on TDM methodologies and their impact on patient outcomes. Studies can be designed to correlate plasma levels with efficacy and toxicity, validate new TDM assays, or investigate the cost-effectiveness of monitoring strategies, using a drug where the value of TDM is already clearly established.

Studying Antidepressant Response in Geriatric or Cardiovascular Risk Populations

For clinical research in vulnerable populations, such as the elderly or patients with cardiovascular comorbidities, nortriptyline's documented safety profile relative to alternatives like paroxetine (48% lower fall risk) [1] or its comparable tolerability to venlafaxine in the elderly [2] provides a data-driven rationale for its selection. It allows for studies of depression treatment where minimizing certain side effects is a primary concern.

Quote Request

Request a Quote for Nortriptyline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.